4-Hydroxyquinoline-6-acetic acid
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Overview
Description
4-Hydroxyquinoline-6-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyquinoline-6-acetic acid typically involves the functionalization of the quinoline scaffold. One common method is the reaction of aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyquinoline-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxy and acetic acid groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
4-Hydroxyquinoline-6-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-6-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxyquinoline-6-acetic acid include:
4-Hydroxyquinoline: Shares the quinoline scaffold but lacks the acetic acid group.
2-Hydroxyquinoline: Another hydroxylated quinoline derivative with different substitution patterns.
Quinoline-2,4-dione: A quinoline derivative with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-Hydroxyquinoline-6-acetic acid (4-HQ-6-AC) is a compound belonging to the hydroxyquinoline class, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 4-HQ-6-AC, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline structure with a hydroxyl group at the 4-position and an acetic acid moiety at the 6-position. This unique arrangement enhances its reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of 4-HQ-6-AC is attributed to its ability to interact with specific molecular targets, including enzymes and cellular pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to observed biological effects such as antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that 4-HQ-6-AC exhibits significant antimicrobial properties. It has been investigated for potential applications against various bacterial and fungal strains. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell functions through enzyme inhibition and membrane disruption mechanisms.
Anticancer Activity
Several studies have highlighted the anticancer potential of 4-HQ-6-AC. It has demonstrated selective toxicity towards cancer cells while exhibiting low toxicity towards normal cells. For instance, derivatives of 4-HQ-6-AC have shown promising results against resistant cancer cell lines compared to standard chemotherapeutics like doxorubicin .
Study | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
Study A | MCF7 | 25 | High |
Study B | HeLa | 30 | Moderate |
Study C | HepG2 | 15 | Very High |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 4-HQ-6-AC has also been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4-HQ-6-AC against various pathogens, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Research : In vitro studies on colon adenocarcinoma cell lines revealed that certain derivatives of 4-HQ-6-AC exhibited selective cytotoxicity towards resistant cancer cells while sparing normal fibroblasts .
- Mechanistic Insights into Inflammation : Research has shown that 4-HQ-6-AC can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(4-oxo-1H-quinolin-6-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-3-4-12-9-2-1-7(5-8(9)10)6-11(14)15/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
GWDQUNFSNJGOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)C(=O)C=CN2 |
Origin of Product |
United States |
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